1-[2-(4-methyl-1,3-thiazol-5-yl)ethoxy]propan-2-one
Description
1-[2-(4-Methyl-1,3-thiazol-5-yl)ethoxy]propan-2-one is a heterocyclic compound featuring a 1,3-thiazole core substituted with a methyl group at position 4 and an ethoxypropan-2-one moiety attached via an ethoxy linker. This structure combines the electron-rich thiazole ring with a ketone-containing side chain, making it a versatile intermediate in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
1-[2-(4-methyl-1,3-thiazol-5-yl)ethoxy]propan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-7(11)5-12-4-3-9-8(2)10-6-13-9/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQUEIKCWGDNBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCOCC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-(4-methyl-1,3-thiazol-5-yl)ethoxy]propan-2-one typically involves the reaction of 4-methyl-1,3-thiazole with appropriate alkylating agents under controlled conditions. One common method is the reaction of 4-methyl-1,3-thiazole with 2-bromoethanol to form the intermediate, which is then reacted with acetone to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, including the use of catalysts and specific reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
1-[2-(4-methyl-1,3-thiazol-5-yl)ethoxy]propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, often using reagents like halogens or nucleophiles such as amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[2-(4-methyl-1,3-thiazol-5-yl)ethoxy]propan-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-[2-(4-methyl-1,3-thiazol-5-yl)ethoxy]propan-2-one involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of specific biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between 1-[2-(4-methyl-1,3-thiazol-5-yl)ethoxy]propan-2-one and analogous compounds:
Structural and Functional Differences
- Substituent Effects: The ethoxypropan-2-one group in the target compound introduces a ketone and ether linkage, enhancing polarity compared to the acetyl group in 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanone . This difference may influence solubility and pharmacokinetic properties. The hydrazine-carbothioamide derivative () exhibits broad bioactivity due to its ability to form hydrogen bonds and chelate metals, a feature absent in the target compound . The isopropyl-substituted analog () is a liquid at room temperature, suggesting lower intermolecular forces compared to the likely solid-state target compound .
Research Findings and Data Gaps
- Key Insights :
- Unresolved Questions: No direct data on the target compound’s toxicity, synthetic yield, or biological activity are available in the evidence.
Biological Activity
1-[2-(4-methyl-1,3-thiazol-5-yl)ethoxy]propan-2-one, with the CAS number 1250657-20-5, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, which is known for its diverse pharmacological properties. This article provides a comprehensive overview of the biological activity associated with this compound, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a thiazole ring attached to an ethoxy group and a ketone functional group. The IUPAC name for this compound is 1-[2-(4-methyl-1,3-thiazol-5-yl)ethoxy]acetone. Its molecular formula is C₉H₁₃N₁O₂S, and it has a molecular weight of approximately 199.27 g/mol.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing thiazole moieties. For instance, derivatives similar to this compound have shown significant inhibitory effects against various pathogens.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| 7b | Staphylococcus aureus | 0.22 μg/mL | |
| 10 | E. coli | 0.25 μg/mL | |
| 13 | Pseudomonas aeruginosa | 0.30 μg/mL |
The above table summarizes the MIC values for various thiazole derivatives against common bacterial pathogens. Notably, compound 7b exhibited the lowest MIC value, indicating its potent antimicrobial activity.
The mechanism by which thiazole derivatives exert their antimicrobial effects often involves inhibition of key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR). These enzymes are crucial for bacterial DNA replication and folate metabolism, respectively.
Table 2: Inhibition Potency Against Key Enzymes
| Compound | Enzyme Target | IC50 (μM) |
|---|---|---|
| 7b | DNA Gyrase | 12.27 |
| 7b | DHFR | 0.52 |
| 10 | DNA Gyrase | 15.00 |
| 13 | DHFR | 1.50 |
The data indicates that compound 7b has a strong inhibitory effect on both DNA gyrase and DHFR, suggesting its potential as a dual-action antimicrobial agent .
Case Studies
A notable study investigated the efficacy of various thiazole derivatives in treating infections caused by multidrug-resistant (MDR) pathogens. The results demonstrated that these compounds not only inhibited bacterial growth but also reduced biofilm formation significantly when compared to standard antibiotics like Ciprofloxacin.
Case Study Highlights:
- Study Focus: Evaluation of thiazole derivatives against MDR pathogens.
- Findings: Significant reduction in biofilm formation; compounds displayed synergistic effects with existing antibiotics.
- Conclusion: Thiazole derivatives could serve as promising candidates for developing new antimicrobial therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
